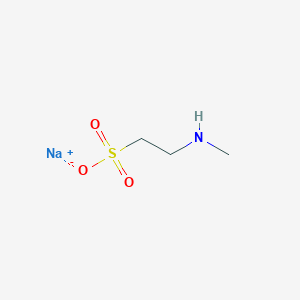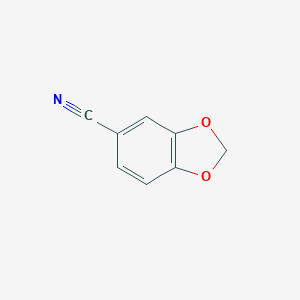
Sodium 2-(methylamino)ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(methylamino)ethanesulfonate is a chemical compound with the empirical formula C3H8NNaO3S and a molecular weight of 161.16 g/mol . It is commonly used in various scientific research applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(methylamino)ethanesulfonate typically involves the reaction of ethylenesulfonic acid with methylamine in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the methylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(methylamino)ethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of water-soluble polythiophene derivatives, resulting in highly conductive materials.
Medicine: Potential use in drug delivery systems due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Sodium 2-(methylamino)ethanesulfonate exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets and pathways include interactions with other chemical compounds, leading to the formation of conductive polymers and surfactants.
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-chloroethanesulfonate
- Sodium 2-acrylamido-2-methylpropanesulfonate
- Sodium 2-(acetylthio)ethanesulfonate
Comparison: Sodium 2-(methylamino)ethanesulfonate is unique due to its ability to form water-soluble and self-doped conducting polymers. This property sets it apart from similar compounds, making it highly valuable in the field of polymer chemistry and materials science.
Eigenschaften
CAS-Nummer |
4316-74-9 |
|---|---|
Molekularformel |
C3H9NNaO3S |
Molekulargewicht |
162.17 g/mol |
IUPAC-Name |
sodium;2-(methylamino)ethanesulfonate |
InChI |
InChI=1S/C3H9NO3S.Na/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7); |
InChI-Schlüssel |
ZDSCFBCGDDCJFZ-UHFFFAOYSA-N |
SMILES |
CNCCS(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
CNCCS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CNCCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
61791-42-2 61791-43-3 4316-74-9 |
Physikalische Beschreibung |
Liquid; WetSolid Liquid |
Piktogramme |
Corrosive; Irritant |
Synonyme |
2-(Methylamino)ethanesulfonic sodium salt; , 2-(Methylamino)ethanesulfonic acid monosodium salt; N-Methyltaurine Monosodium Salt; N-Methyltaurine Sodium Salt; Sodium (Methylamino)ethanesulfonate; Sodium 2-(Methylamino)ethanesulfonate; Sodium N-Methyl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)



